N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves the coupling of an indole derivative with a thiazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction can produce amines.
Scientific Research Applications
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is structurally similar but contains a different substituent on the thiazole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Uniqueness
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to its specific combination of indole and thiazole moieties, which confer distinct biological activities. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds and highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C20H20N4OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-(1-methylindol-3-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C20H20N4OS/c1-23-13-15(17-6-2-3-7-18(17)23)8-9-21-19(25)12-16-14-26-20(22-16)24-10-4-5-11-24/h2-7,10-11,13-14H,8-9,12H2,1H3,(H,21,25) |
InChI Key |
KIKFUQNTIYVJJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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